molecular formula C29H30N2O2 B12136456 5-(4-Tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12136456
M. Wt: 438.6 g/mol
InChI Key: RITAFLIKEAQDTQ-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylphenyl group and a prop-2-en-1-yloxyphenyl group attached to a dihydropyrazolo[1,5-c][1,3]benzoxazine core.

Preparation Methods

The synthesis of 5-(4-Tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, including the formation of the dihydropyrazolo[1,5-c][1,3]benzoxazine core and the subsequent attachment of the tert-butylphenyl and prop-2-en-1-yloxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

5-(4-Tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

5-(4-Tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological processes and interactions, particularly those involving its unique structural features.

    Industry: It may be used in the development of new materials, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(4-Tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds, such as:

    4-Tert-butylphenyl 4-ethoxybenzoate: This compound shares the tert-butylphenyl group but has different functional groups attached to the core structure.

    Other dihydropyrazolo[1,5-c][1,3]benzoxazine derivatives: These compounds may have different substituents attached to the core structure, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C29H30N2O2

Molecular Weight

438.6 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C29H30N2O2/c1-5-18-32-23-16-12-20(13-17-23)25-19-26-24-8-6-7-9-27(24)33-28(31(26)30-25)21-10-14-22(15-11-21)29(2,3)4/h5-17,26,28H,1,18-19H2,2-4H3

InChI Key

RITAFLIKEAQDTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5O2

Origin of Product

United States

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